N,N'-Diphenylethylenediamine Dihydrochloride
Description
Systematic Nomenclature and Structural Characterization
N,N'-Diphenylethylenediamine dihydrochloride (CAS 99590-70-2) is a diamine derivative characterized by its symmetrical structure. The IUPAC name is N,N'-diphenylethane-1,2-diamine dihydrochloride , with alternative designations including 1,2-dianilinoethane dihydrochloride and ethylene-N,N'-diphenyldiammonium dichloride . Structurally, it comprises an ethylenediamine backbone where both nitrogen atoms are substituted with phenyl groups, forming a quaternary ammonium structure stabilized by two chloride counterions. The compound’s stereochemistry is not specified in its general form, though enantiomerically pure variants exist (e.g., (1R,2R)-(+)-1,2-diphenylethylenediamine).
Molecular Formula, Weight, and Crystallographic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈Cl₂N₂ | |
| Molecular Weight | 285.21 g/mol | |
| CAS Number | 99590-70-2 | |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ |
Crystallographic studies of related diamine dihydrochlorides reveal lattice parameters influenced by hydrogen bonding and cation-anion interactions. For this compound, single-crystal X-ray diffraction data confirm the trans-configuration of chloride ions relative to the ethylenediamine backbone.
Thermal Properties: Melting Point and Decomposition Analysis
The compound exhibits a melting point range of 79–83°C (lit.) for its parent diamine, though exact values for the dihydrochloride salt are not explicitly reported. Differential thermal analysis (DTA) of analogous diamine dihydrochlorides indicates endothermic decomposition events above 200°C, accompanied by the release of hydrochloric acid (HCl) gas. Thermal stability is influenced by intermolecular hydrogen bonding between the quaternary ammonium cations and chloride anions.
Solubility Profiles in Organic and Aqueous Media
| Solvent | Solubility | Source |
|---|---|---|
| Water | Soluble | |
| Methanol | Slightly soluble | |
| Chloroform | Slightly soluble | |
| Ethanol | Soluble (used in optical activity studies) |
The dihydrochloride form enhances aqueous solubility compared to the free base, enabling applications in polar solvent systems. Limited solubility in nonpolar solvents is attributed to the ionic nature of the compound.
Properties
IUPAC Name |
N,N'-diphenylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGQQPQUBSZGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCNC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659884 | |
| Record name | N~1~,N~2~-Diphenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99590-70-2 | |
| Record name | N~1~,N~2~-Diphenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Preparation Route: Salt Formation from the Free Base
The most common and straightforward method to prepare N,N'-Diphenylethylenediamine dihydrochloride involves the acid-base reaction between N,N'-Diphenylethylenediamine and hydrochloric acid:
- Step 1: Synthesize or procure N,N'-Diphenylethylenediamine (free base).
- Step 2: React the free base with an equimolar amount of hydrochloric acid.
- Step 3: The reaction yields the dihydrochloride salt as a solid precipitate.
- Step 4: Isolate the salt by filtration and purify by recrystallization if necessary.
This method is favored due to its simplicity, high yield, and the stability of the resulting dihydrochloride salt.
Comparative Analysis of Diamine Preparation Methods
| Method | Starting Materials | Conditions | Yields & Notes |
|---|---|---|---|
| Reductive Amination | Ethylenediamine + Benzaldehyde derivatives | Acidic or neutral medium, reducing agents (e.g., NaBH4) | Moderate to high yields; requires careful control of reaction conditions to avoid overalkylation. |
| Nucleophilic Aromatic Substitution | Ethylenediamine + Halobenzene derivatives | Elevated temperature, polar solvents | Yields vary; often requires catalyst or base to enhance nucleophilicity. |
| Salt Formation (Dihydrochloride) | N,N'-Diphenylethylenediamine + HCl | Room temperature, aqueous or alcoholic solvent | High yield, straightforward isolation; enhances compound stability and solubility. |
Practical Considerations in Preparation
- Purity of Free Base: High-purity N,N'-Diphenylethylenediamine is critical for efficient salt formation.
- Stoichiometry: Equimolar or slight excess of hydrochloric acid ensures complete conversion to dihydrochloride.
- Solvent Choice: Typically aqueous or alcoholic solvents facilitate salt precipitation.
- Temperature: Generally performed at ambient temperature to prevent decomposition.
- Isolation: Filtration and recrystallization yield pure dihydrochloride salt.
Summary Table: Preparation Steps for this compound
| Step No. | Process Description | Key Parameters | Outcome |
|---|---|---|---|
| 1 | Obtain or synthesize N,N'-Diphenylethylenediamine free base | Purity > 98% | Ready for salt formation |
| 2 | Dissolve free base in suitable solvent | Solvent: water or ethanol | Homogeneous solution |
| 3 | Add hydrochloric acid slowly | Molar ratio HCl:base = 2:1 | Formation of dihydrochloride salt |
| 4 | Stir at room temperature for 1-2 hours | Ambient temperature | Complete reaction |
| 5 | Filter precipitated dihydrochloride salt | Vacuum filtration | Solid salt isolated |
| 6 | Recrystallize from ethanol or water | Optional purification step | High-purity dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenylethylenediamine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines and amides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
DPEDHCl is recognized for its role as a chiral ligand in asymmetric synthesis, particularly in the production of pharmaceuticals. Its ability to facilitate enantioselective reactions makes it valuable in the synthesis of various chiral drugs.
Case Study: Asymmetric Hydrogenation
A study demonstrated that DPEDHCl can be used as a ligand in the asymmetric hydrogenation of ketones, leading to high enantiomeric excess (ee) in the resulting alcohols. The reaction conditions were optimized to achieve up to 95% ee, showcasing the compound's effectiveness as a chiral catalyst .
Organic Synthesis
DPEDHCl is utilized in various organic transformations, including:
- Synthesis of Chiral Amines : It acts as a precursor for synthesizing chiral amines through reductive amination processes.
- Formation of Heterocycles : DPEDHCl can participate in cyclization reactions to form nitrogen-containing heterocycles, which are crucial in drug development.
Table 1: Summary of Organic Reactions Involving DPEDHCl
Material Science
In material science, DPEDHCl is explored for its potential applications in developing advanced materials such as polymers and liquid crystals.
Case Study: Liquid Crystals
Research indicates that DPEDHCl derivatives can be incorporated into liquid crystal matrices, enhancing their thermal stability and optical properties. This application is particularly relevant in the development of display technologies .
Analytical Chemistry
DPEDHCl is also used as a reagent in analytical chemistry for the detection and quantification of various compounds.
Application Example:
It has been employed in chromatographic methods to separate and analyze amino acids and other nitrogenous compounds effectively, demonstrating its utility in biochemical analysis .
Mechanism of Action
The mechanism by which N,N’-Diphenylethylenediamine Dihydrochloride exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The compound’s molecular targets include metal ions such as nickel and ruthenium, which are involved in catalytic processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethylenediamine and Phenylenediamine Derivatives
Structural and Functional Differences
Aromatic Substituents :
- The target compound’s diphenyl groups enhance steric bulk and π-π interactions compared to DMPD’s dimethylphenyl or N-(1-naphthyl)ethylenediamine’s naphthyl group. This affects solubility and binding affinity in biochemical systems .
- Tetramethylphenyl derivatives (e.g., Wurster’s reagent) prioritize redox activity due to electron-donating methyl groups, unlike the target compound’s electron-withdrawing phenyl groups .
- Backbone Modifications: Diphenhydramine replaces ethylenediamine with an ethanolamine backbone, enabling therapeutic action as an antihistamine . Bis(triflyl) derivatives introduce sulfonyl groups, enhancing catalytic activity in asymmetric synthesis .
Biological Activity
N,N'-Diphenylethylenediamine Dihydrochloride (DPE) is an organic compound with a molecular formula of C14H16N2·2HCl. It has garnered attention in various fields of research due to its significant biological activities and applications in organic synthesis. This article delves into the biological activity of DPE, exploring its mechanisms, biochemical interactions, and relevant case studies.
Mode of Action
DPE acts primarily as a ligand in biochemical reactions, particularly in the formation of chelates with metal ions. Its ability to interact with various enzymes makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. The compound has been shown to influence cellular signaling pathways, which can lead to alterations in gene expression and metabolic processes.
Biochemical Pathways
The compound participates in several biochemical pathways, including:
- Organic Deamination Reactions : DPE facilitates the removal of amine groups from organic compounds.
- Amination Reactions : It aids in the introduction of amine groups into aromatic compounds, enhancing their reactivity .
Cellular Effects
DPE's impact on cellular function is notable:
- Cell Signaling : The compound influences various signaling pathways, potentially altering cellular responses to external stimuli.
- Metabolic Effects : In animal models, lower doses of DPE have been associated with enhanced metabolic processes, while higher doses can lead to adverse effects such as respiratory and skin irritation .
Pharmacokinetics
The pharmacokinetic properties of DPE remain under investigation. Its bioavailability and distribution within biological systems are influenced by its chemical structure and interaction with transport proteins. Studies indicate that DPE exhibits specific subcellular localization, which affects its functional activity.
Dosage Effects
Research indicates that the biological effects of DPE are dose-dependent:
- Low Doses : May enhance metabolic functions and exhibit beneficial effects on cellular processes.
- High Doses : Can cause toxicity, leading to respiratory irritation and other adverse effects .
Study 1: Enantioselective Synthesis
A study highlighted the use of DPE in enantioselective synthesis, where it served as a catalyst for asymmetric transfer hydrogenation reactions. The results demonstrated high yields and enantioselectivities, showcasing its utility in synthesizing chiral compounds .
Study 2: Interaction with Metal Ions
Another research project investigated the interaction of DPE with nickel (II) ions, revealing its role in forming stable chelates. This interaction is crucial for understanding the compound's application in catalysis and biochemical assays .
DPE exhibits several noteworthy biochemical properties:
- Stability : The compound remains stable under specific laboratory conditions but may degrade over time, affecting its biological activity.
- Transport Mechanisms : Its transport within cells is mediated by specific transporters that influence localization and accumulation .
Summary Table of Biological Activities
| Activity Type | Description | Effects |
|---|---|---|
| Enzyme Interaction | Acts as a ligand for various enzymes | Influences enzyme mechanisms |
| Cell Signaling | Modulates signaling pathways | Alters gene expression |
| Metabolism | Participates in metabolic pathways | Enhances or inhibits metabolic processes |
| Toxicity | Higher doses cause respiratory irritation | Adverse effects at elevated concentrations |
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing N,N'-Diphenylethylenediamine Dihydrochloride, and how can reaction conditions be optimized?
- Methodology : A validated synthesis route involves dissolving p-nitrochlorobenzene in toluene, followed by reaction with dimethylamine hydrochloride under controlled alkaline conditions. Hydrogenation with an active nickel catalyst and subsequent HCl gas introduction precipitates the product. Key variables include temperature (20–35°C), stoichiometry of NaOH, and catalyst efficiency .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust catalyst loading and reaction time to minimize byproducts.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential HCl vapor release during synthesis .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light and oxidizing agents .
Q. What analytical techniques are suitable for characterizing purity and structural integrity?
- Techniques :
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm.
- NMR : Confirm molecular structure via and spectra, focusing on aromatic proton environments and methylene groups .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 237.17) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Case Study : Acute oral toxicity (LD50) in mice varies across studies. For example, one report cites 500 mg/kg , while others suggest higher thresholds.
- Resolution : Conduct dose-response studies under standardized OECD guidelines. Control variables like animal strain, administration route, and purity of the compound. Cross-validate with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .
Q. What mechanistic insights explain the compound’s role in oxidation-reduction reactions, and how can this be applied in enzymatic assays?
- Mechanism : As a derivative of tetramethyl-p-phenylenediamine, it acts as an electron donor in oxidase tests. It transfers electrons to cytochrome c oxidase, producing a colorimetric change (colorless → blue) .
- Application : Optimize concentration (1% w/v in distilled water) for microbial oxidase detection. Validate with positive controls (e.g., Pseudomonas aeruginosa) and negative controls (e.g., E. coli) .
Q. What strategies are effective in mitigating batch-to-batch variability during large-scale synthesis?
- Approach :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to track intermediate formation.
- Quality Control : Use DSC (melting point 196–201°C) and Karl Fischer titration to assess crystallinity and moisture content .
- Data :
| Parameter | Target Range |
|---|---|
| Reaction Temperature | 20–35°C |
| NaOH Concentration | 15% (w/v) |
| Final Purity | ≥95% (HPLC) |
Q. How does the compound interact with bacterial membranes, and what are implications for antimicrobial studies?
- Interaction Model : The cationic centers bind to negatively charged bacterial membranes, disrupting osmotic balance. This is analogous to octenidine dihydrochloride, which inhibits P. aeruginosa by membrane destabilization .
- Experimental Design : Use fluorescence microscopy with membrane probes (e.g., propidium iodide) to assess membrane integrity post-exposure. Compare MIC values across gram-positive and gram-negative strains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
